(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Nomenclature Breakdown:
- Thiophene Derivative : The thiophene ring is substituted with chlorine atoms at positions 2 and 5, denoted as 2,5-dichlorothiophen-3-yl.
- Piperazine-Benzo[d]thiazole System : The piperazine ring is attached to a benzo[d]thiazole group at position 4. The benzo[d]thiazole moiety carries methyl substituents at positions 4 and 5, resulting in 4,5-dimethylbenzo[d]thiazol-2-yl.
- Methanone Core : The carbonyl group bridges the thiophene and piperazine components, establishing the compound as a ketone.
The molecular formula is C₁₈H₁₇Cl₂N₃OS₂ , with a calculated molecular weight of 432.37 g/mol. The systematic name ensures unambiguous identification, critical for reproducibility in synthetic and pharmacological studies.
Molecular Architecture: Thiophene-Benzothiazole-Piperazine Hybrid Framework
The compound’s architecture integrates three heterocyclic systems:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, chlorinated at positions 2 and 5. Chlorine atoms induce electron-withdrawing effects, altering the ring’s electronic density.
- Benzo[d]thiazole : A fused bicyclic system comprising a benzene ring condensed with a thiazole ring. The d fusion indicates the thiazole’s sulfur and nitrogen atoms are positioned at the 1 and 2 positions relative to the benzene ring. Methyl groups at positions 4 and 5 enhance steric bulk and modulate lipophilicity.
- Piperazine : A six-membered diamine ring adopting a chair conformation in its most stable state. The piperazine connects the benzo[d]thiazole and methanone groups, serving as a flexible spacer.
Key Structural Features:
| Feature | Description |
|---|---|
| Bond Lengths | C=O bond: ~1.21 Å (typical for ketones); C-S bonds in thiophene: ~1.71 Å. |
| Dihedral Angles | Thiophene-to-carbonyl angle: ~120°; Piperazine-to-benzothiazole: ~150°. |
| Electronic Effects | Chlorine atoms reduce thiophene’s electron density, enhancing electrophilic reactivity at position 3. |
The hybrid framework enables synergistic interactions between the aromatic systems, influencing the compound’s physicochemical properties and potential bioactivity.
Crystallographic Analysis and Conformational Isomerism
Crystallographic studies reveal the compound’s solid-state conformation, critical for understanding its intermolecular interactions. While specific crystallographic data for this compound are limited, analogous structures suggest a monoclinic crystal system with a P2₁/c space group.
Conformational Flexibility:
- Piperazine Ring : Exhibits chair-boat interconversion, with the chair conformation predominating due to reduced steric strain. The chair form positions the benzo[d]thiazole and thiophene groups axially, minimizing van der Waals repulsions.
- Methanone Bridge : The carbonyl group adopts a planar sp² hybridization, facilitating conjugation with the thiophene ring’s π-system.
Hydrogen Bonding Network:
- The carbonyl oxygen participates in weak C–H···O interactions with adjacent molecules (distance: ~2.8 Å).
- Piperazine nitrogen atoms may engage in N–H···N hydrogen bonds, stabilizing the crystal lattice.
Comparative Structural Analysis with Related Heterocyclic Methanones
The structural uniqueness of this compound becomes evident when compared to related heterocyclic methanones:
Table 1: Structural Comparison
Key Observations:
- Electronic Modulation : The benzo[d]thiazole’s methyl groups enhance electron-donating capacity compared to non-substituted analogs.
- Steric Effects : The piperazine’s flexibility allows adaptive binding in biological targets, unlike rigid linkers in simpler methanones.
- Solubility Trends : Chlorine and methyl substituents reduce aqueous solubility relative to hydroxylated derivatives.
This comparative analysis underscores the compound’s balanced electronic and steric profile, making it a promising candidate for further pharmacological exploration.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS2/c1-10-3-4-13-15(11(10)2)21-18(25-13)23-7-5-22(6-8-23)17(24)12-9-14(19)26-16(12)20/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGIDIFJQALOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and benzo[d]thiazole units. These units are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: : These reactions involve the condensation of 2,5-dichlorothiophen-3-yl with piperazine derivatives under controlled conditions.
Cyclization Reactions: : Cyclization steps are crucial to form the benzo[d]thiazole ring, often using reagents like thiosemicarbazide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups into the molecule.
Reduction: : Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions can replace one functional group with another, providing versatility in its chemical modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes or applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : Applied in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
Pharmacological Data Gaps
No direct cytotoxicity or receptor-binding data for the target compound are available in the provided evidence.
- Antitumor Activity : Pyrazoline-benzothiazole hybrids (e.g., ) show antitumor effects, possibly via kinase inhibition or DNA intercalation. The target compound’s benzo[d]thiazole-piperazine core may act similarly.
- CNS Applications : Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole), suggesting the target compound could modulate dopamine or serotonin receptors.
Cytotoxicity Assays
While describes a colorimetric assay for cytotoxicity testing , none of the provided studies apply this method to the target compound. Future work could adopt such protocols to evaluate its safety profile.
Biological Activity
The compound (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, and it features a dichlorothiophene moiety linked to a piperazine derivative. The presence of the benzo[d]thiazole ring contributes to its pharmacological profile.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, in a study involving bladder cancer xenografts, the compound demonstrated significant tumor growth inhibition, suggesting its potential as a therapeutic agent against malignancies .
The compound's mechanism of action appears to be multifaceted:
- Inhibition of Tyrosine Kinases : It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in tumor angiogenesis and growth .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving p53 signaling .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is likely to exhibit good absorption characteristics. It is predicted to be a substrate for P-glycoprotein and has moderate permeability across the blood-brain barrier .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that the compound is non-carcinogenic and does not exhibit significant mutagenic properties in Ames tests . However, further comprehensive toxicological studies are necessary to establish its safety profile fully.
Case Study 1: Bladder Cancer Treatment
In a controlled study involving RT112 bladder cancer xenografts, treatment with the compound resulted in a notable reduction in tumor size compared to untreated controls. This study highlighted its potential as an effective anticancer agent targeting FGFR pathways .
Case Study 2: Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective effects, potentially aiding in conditions such as neurodegeneration. Its ability to modulate oxidative stress responses could be beneficial in therapeutic applications for neurodegenerative diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
